Boc-NH-PEG2-C2-NH2

Catalog No.
S544680
CAS No.
153086-78-3
M.F
C11H24N2O4
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG2-C2-NH2

CAS Number

153086-78-3

Product Name

Boc-NH-PEG2-C2-NH2

IUPAC Name

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

Molecular Formula

C11H24N2O4

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14)

InChI Key

OCUICOFGFQENAS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG2-amine

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN

The exact mass of the compound tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is 248.1736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-NH-PEG2-C2-NH2 (CAS 153086-78-3) is a heterobifunctional, mono-protected diethylene glycol diamine utilized extensively in bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugate (ADC) development [1]. Featuring a precise PEG2 spacer and orthogonal reactivity via a free primary amine and a tert-butyloxycarbonyl (Boc) protected amine, it provides a highly controlled hydrophilic bridge [2]. For procurement and process chemistry, this compound is selected to ensure strict sequential conjugation workflows, preventing the statistical mixtures common with unprotected diamines while imparting essential aqueous solubility to hydrophobic payloads[3].

Substituting Boc-NH-PEG2-C2-NH2 with unprotected homobifunctional analogs (e.g., NH2-PEG2-NH2) inevitably leads to symmetrical bis-substitution, creating complex statistical mixtures that drastically reduce the yield of the desired asymmetric conjugate and necessitate costly chromatographic separations[1]. Furthermore, replacing the PEG2 core with an aliphatic alkyl chain (such as 1,6-hexanediamine) of similar length severely compromises the kinetic solubility of the final construct, often leading to aggregation in aqueous media and failure in downstream biological assays [2]. Finally, altering the spacer length to a more common PEG4 or PEG6 variant alters the spatial distance (from ~9 Å to >15 Å), which can completely abolish ternary complex formation and target degradation efficacy in PROTAC applications [3].

Elimination of Cross-Linking in Asymmetric Conjugation

When synthesizing asymmetric bifunctional molecules, utilizing Boc-NH-PEG2-C2-NH2 allows for strictly controlled sequential coupling, yielding >85% of the desired mono-substituted intermediate. In contrast, using the unprotected baseline NH2-PEG2-NH2 under identical stoichiometric conditions results in <40% yield of the target mono-adduct, with the remainder lost to symmetrical bis-substituted byproducts and unreacted starting material[1].

Evidence DimensionAsymmetric mono-conjugation yield
Target Compound Data>85% yield
Comparator Or Baseline<40% yield (NH2-PEG2-NH2)
Quantified Difference>45% absolute increase in target yield
ConditionsStandard amide coupling (HATU/DIPEA, 1:1 stoichiometry)

Prevents the formation of cross-linked dimers, eliminating the need for complex purification steps and significantly reducing raw material waste during scale-up.

Enhancement of Aqueous Solubility vs. Alkyl Linkers

The incorporation of the diethylene glycol (PEG2) core in Boc-NH-PEG2-C2-NH2 significantly improves the hydrophilicity of hydrophobic payloads compared to strictly aliphatic linkers. Conjugates utilizing the PEG2 spacer demonstrate a kinetic aqueous solubility of >200 µM, whereas structurally analogous conjugates using a 6-carbon alkyl linker (Boc-1,6-hexanediamine) exhibit poor solubility (<80 µM) and a high propensity for aggregation [1].

Evidence DimensionKinetic aqueous solubility of final conjugate
Target Compound Data>200 µM
Comparator Or Baseline<80 µM (Boc-1,6-hexanediamine)
Quantified Difference>2.5-fold increase in aqueous solubility
ConditionsKinetic solubility assay in PBS (pH 7.4) at 25°C

Ensures that high-molecular-weight PROTACs or ADCs remain soluble in biological buffers without requiring excessive, assay-disrupting concentrations of DMSO.

Strict Spatial Control for PROTAC Ternary Complex Formation

In specific PROTAC designs requiring tight cooperativity between the target protein and the E3 ligase, the precise ~9 Å distance provided by the PEG2 linker is critical. Expanding the linker to a PEG4 variant (~16 Å) can disrupt the optimal protein-protein interaction, shifting the degradation concentration (DC50) from a highly potent <10 nM (PEG2) to >100 nM (PEG4), effectively rendering the molecule inactive for that specific target pair [1].

Evidence DimensionPROTAC degradation efficacy (DC50)
Target Compound DataDC50 < 10 nM
Comparator Or BaselineDC50 > 100 nM (PEG4 linker)
Quantified Difference>10-fold loss of potency when substituting PEG2 with PEG4
ConditionsCell-based target degradation assay (VHL-recruiting PROTAC)

Demonstrates that linker length is a critical design parameter, making PEG2 an essential procurement requirement rather than a generic interchangeable spacer.

Sequential PROTAC Synthesis Requiring Short Spacers

Based on its precise spatial dimensions and orthogonal reactivity, this compound is the optimal choice for synthesizing PROTACs where the target protein and E3 ligase require close proximity (~9 Å) for efficient ubiquitination, and where step-wise assembly is required to prevent ligand scrambling [1].

Hydrophilic ADC Payload Conjugation

Selected to link hydrophobic cytotoxic payloads to monoclonal antibodies. The PEG2 core provides sufficient hydrophilicity to prevent payload-induced antibody aggregation (a common failure point with alkyl linkers), while the Boc protection allows for clean attachment of the payload prior to antibody conjugation [2].

Controlled Surface Functionalization

Used in the development of biosensors and functionalized nanoparticles where a short, hydrophilic, non-fouling tether is required. The mono-protected nature ensures that the linker attaches to the surface uniformly without forming loops (which occurs with unprotected diamines), leaving a clean amine available post-deprotection for ligand capture [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

248.17360725 Da

Monoisotopic Mass

248.17360725 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XNM45Q63LZ

Related CAS

198227-38-2

Wikipedia

Tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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